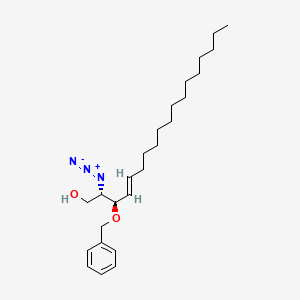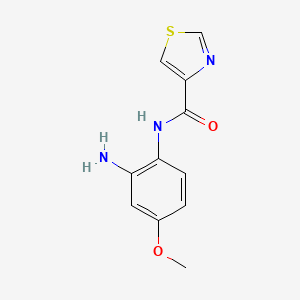
N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, making it a subject of study in medicinal chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Methoxylation: The methoxy group at the 4-position of the phenyl ring is introduced via an electrophilic aromatic substitution reaction using methanol and a suitable catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide can participate in nucleophilic substitution reactions, particularly at the amino and methoxy positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole ring is known to interact with metal ions and active sites of enzymes, potentially inhibiting or activating their functions. The amino and methoxy groups may enhance binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- N-(2-Amino-4-methoxyphenyl)acetamide
- N-(2-Amino-4-methoxyphenyl)methanesulfonamide
- N-(2-Amino-4-methoxyphenyl)-2-methylpropanamide
Uniqueness
N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide stands out due to the presence of the thiazole ring, which imparts unique electronic and steric properties, enhancing its potential as a versatile scaffold in drug design and other applications. The combination of the amino, methoxy, and carboxamide groups further contributes to its distinct chemical behavior and biological activity.
特性
分子式 |
C11H11N3O2S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
N-(2-amino-4-methoxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-16-7-2-3-9(8(12)4-7)14-11(15)10-5-17-6-13-10/h2-6H,12H2,1H3,(H,14,15) |
InChIキー |
ZCFDAEHZSIXXSH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


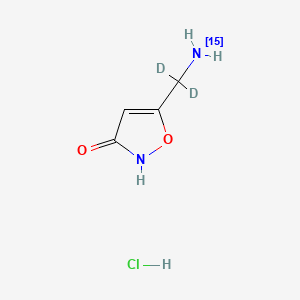
![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
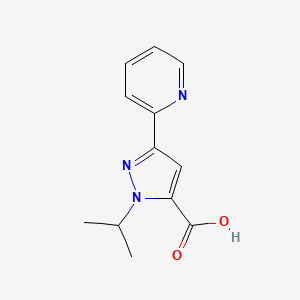
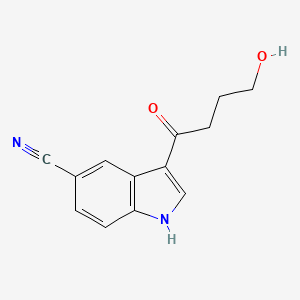
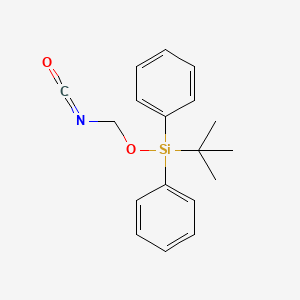
![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)

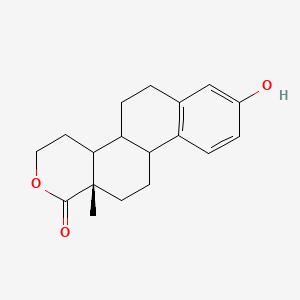


![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)

![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
